Cas no 1339531-98-4 (1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine)

1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine
- AKOS012620467
- 1339531-98-4
- EN300-1108458
- 1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine
- 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-3-amine
- CS-0285081
-
- インチ: 1S/C8H15N3O2/c1-12-6-7-13-5-4-11-3-2-8(9)10-11/h2-3H,4-7H2,1H3,(H2,9,10)
- InChIKey: SKXCMNMMGVIJDT-UHFFFAOYSA-N
- SMILES: O(CCOC)CCN1C=CC(N)=N1
計算された属性
- 精确分子量: 185.116426730g/mol
- 同位素质量: 185.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 6
- 複雑さ: 135
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.5
- トポロジー分子極性表面積: 62.3Ų
1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1108458-0.25g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1108458-10.0g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 10g |
$4052.0 | 2023-06-10 | ||
Enamine | EN300-1108458-0.5g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1108458-1.0g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 1g |
$943.0 | 2023-06-10 | ||
Enamine | EN300-1108458-10g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-1108458-0.05g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1108458-1g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 95% | 1g |
$770.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355751-50mg |
1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-3-amine |
1339531-98-4 | 98% | 50mg |
¥17107.00 | 2024-08-09 | |
Enamine | EN300-1108458-5g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1108458-2.5g |
1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine |
1339531-98-4 | 95% | 2.5g |
$1509.0 | 2023-10-27 |
1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine 関連文献
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1339531-98-4 and Product Name: 1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine
The compound with the CAS number 1339531-98-4 and the product name 1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The pyrazole core, a heterocyclic aromatic ring system, is well-documented for its versatility in biological activities, making it a cornerstone in the design of novel therapeutic agents.
At the heart of this compound's structure lies the 1H-pyrazol-3-amine moiety, which is known for its ability to interact with various biological targets. This functional group has been extensively studied for its role in modulating enzyme activity and receptor binding, particularly in the context of inflammatory and immunomodulatory pathways. The presence of this moiety suggests that 1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine may exhibit properties that are beneficial in addressing a range of therapeutic challenges.
The 2-methoxyethoxyethyl side chain further enhances the compound's structural complexity and potential pharmacological profile. This alkoxy chain not only influences the solubility and bioavailability of the molecule but also plays a crucial role in determining its interactions with biological targets. The methoxy group, in particular, is known to modulate electronic properties and can influence both metabolic stability and binding affinity.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular modeling studies on 1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine have revealed potential binding interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. These interactions are particularly relevant given the ongoing research into novel anti-inflammatory agents that target these pathways.
In addition to its anti-inflammatory potential, preliminary pharmacokinetic studies suggest that 1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine may exhibit favorable pharmacokinetic properties. The alkoxy side chain contributes to improved oral bioavailability, while the pyrazole core offers metabolic stability. These characteristics are critical for developing drugs that can be administered orally and maintain efficacy over extended periods.
The compound's relevance is further underscored by current research trends in drug discovery. The integration of machine learning and artificial intelligence into molecular design has accelerated the identification of novel lead compounds. 1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine exemplifies how computational tools can be leveraged to optimize molecular structures for enhanced biological activity. Its design aligns with current trends toward targeted therapy, where compounds are tailored to interact specifically with disease-causing pathways.
Moreover, the pyrazole scaffold has been increasingly explored for its role in anticancer therapy. Studies have demonstrated that pyrazole derivatives can induce apoptosis and inhibit tumor growth by targeting specific signaling pathways. The structural features of 1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine, particularly the presence of the amine group and the alkoxy side chain, make it a promising candidate for further investigation in oncology research.
From a synthetic chemistry perspective, 1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine represents an interesting challenge due to its complex structural motif. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have made it possible to construct such complex molecules more efficiently than ever before.
The compound's potential extends beyond traditional pharmaceutical applications. Its unique structural features make it a valuable scaffold for developing probes used in biochemical research. By tagging this molecule with fluorescent or radioactive labels, researchers can gain insights into cellular processes and protein interactions at a molecular level. This capability is particularly useful in studying signal transduction pathways and enzyme mechanisms.
In conclusion, 1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine (CAS No. 1339531-98-4) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its structural features, combined with recent advancements in computational chemistry and synthetic methodologies, position it as a promising candidate for further exploration. As research continues to uncover new therapeutic applications for pyrazole derivatives, compounds like this one will play an increasingly important role in addressing some of today's most pressing medical challenges.
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